molecular formula C21H18N2O3 B5790978 N-1,3-benzodioxol-5-yl-N'-(2-benzylphenyl)urea

N-1,3-benzodioxol-5-yl-N'-(2-benzylphenyl)urea

Cat. No. B5790978
M. Wt: 346.4 g/mol
InChI Key: YFAXKKXUQNQSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-(2-benzylphenyl)urea, also known as BDBU, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. BDBU is a urea derivative that has a benzodioxolyl ring and a benzylphenyl group attached to it. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

N-1,3-benzodioxol-5-yl-N'-(2-benzylphenyl)urea has been shown to act as a Lewis base due to the presence of the nitrogen atom in the urea group. This Lewis basicity allows N-1,3-benzodioxol-5-yl-N'-(2-benzylphenyl)urea to form complexes with various metal ions, which can then be used in catalytic reactions. N-1,3-benzodioxol-5-yl-N'-(2-benzylphenyl)urea has also been shown to form hydrogen bonds with other molecules, which can influence its reactivity.
Biochemical and physiological effects:
N-1,3-benzodioxol-5-yl-N'-(2-benzylphenyl)urea has been studied for its biochemical and physiological effects, including its potential use as an anti-cancer agent. N-1,3-benzodioxol-5-yl-N'-(2-benzylphenyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast cancer and ovarian cancer. N-1,3-benzodioxol-5-yl-N'-(2-benzylphenyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-N'-(2-benzylphenyl)urea has several advantages for use in lab experiments, including its high stability and low toxicity. However, N-1,3-benzodioxol-5-yl-N'-(2-benzylphenyl)urea can be difficult to handle due to its low solubility in common solvents. Additionally, N-1,3-benzodioxol-5-yl-N'-(2-benzylphenyl)urea can be expensive to synthesize, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research involving N-1,3-benzodioxol-5-yl-N'-(2-benzylphenyl)urea, including its potential use in drug delivery systems and its use in catalytic reactions. N-1,3-benzodioxol-5-yl-N'-(2-benzylphenyl)urea could also be studied further for its anti-cancer properties and its potential use in combination with other anti-cancer drugs. Additionally, N-1,3-benzodioxol-5-yl-N'-(2-benzylphenyl)urea could be modified to improve its solubility and reactivity, which could expand its potential uses in various research applications.

Synthesis Methods

N-1,3-benzodioxol-5-yl-N'-(2-benzylphenyl)urea can be synthesized using various methods, including the reaction of 2-benzylphenol with phosgene to form 2-benzylphenyl isocyanate, which is then reacted with 1,3-benzodioxole-5-amine to form N-1,3-benzodioxol-5-yl-N'-(2-benzylphenyl)urea. Another method involves the reaction of 2-benzylphenyl isocyanate with 1,3-benzodioxole-5-amine in the presence of a base.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-(2-benzylphenyl)urea has been used in various scientific research applications, including as a ligand in metal-catalyzed reactions, as a catalyst in organic synthesis, and as a reagent in the synthesis of various compounds. N-1,3-benzodioxol-5-yl-N'-(2-benzylphenyl)urea has also been studied for its potential use as a drug delivery system due to its ability to form supramolecular structures.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-benzylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-21(22-17-10-11-19-20(13-17)26-14-25-19)23-18-9-5-4-8-16(18)12-15-6-2-1-3-7-15/h1-11,13H,12,14H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAXKKXUQNQSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC=C3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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